molecular formula C15H12O3 B102330 4,5-Diphenyl-1,3-dioxolan-2-one CAS No. 19456-17-8

4,5-Diphenyl-1,3-dioxolan-2-one

Cat. No.: B102330
CAS No.: 19456-17-8
M. Wt: 240.25 g/mol
InChI Key: IMISELAHEPXOAQ-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of uridine 5’-monophosphate disodium salt involves several steps. One method includes mixing cytidine monophosphate or its sodium salt with sodium nitrite and deionized water. Acid or acid anhydride is then added dropwise, and the reaction continues for up to six hours . The pH of the reaction solution is adjusted to 6.4-7.2, followed by crystallization and filtration to obtain the crude product. Further purification involves adjusting the pH to 7.0-8.5 and recrystallizing with an organic solvent .

Industrial Production Methods

Industrial production of uridine 5’-monophosphate disodium salt often employs whole-cell biocatalytic processes using microorganisms like Saccharomyces cerevisiae. This method involves the conversion of orotic acid to uridine 5’-monophosphate through metabolic engineering and optimization of fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various phosphorylated derivatives .

Comparison with Similar Compounds

Uridine 5’-monophosphate disodium salt can be compared with other nucleotides such as:

    Adenosine 5’-monophosphate disodium salt: Involved in energy transfer and signal transduction.

    Cytidine 5’-monophosphate disodium salt: Plays a role in lipid metabolism and cell membrane formation.

    Guanosine 5’-monophosphate disodium salt: Essential for protein synthesis and cell signaling.

Uridine 5’-monophosphate disodium salt is unique due to its specific role in RNA synthesis and its potential cognitive benefits .

Properties

CAS No.

19456-17-8

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(4S,5R)-4,5-diphenyl-1,3-dioxolan-2-one

InChI

InChI=1S/C15H12O3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+

InChI Key

IMISELAHEPXOAQ-OKILXGFUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)O2)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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